molecular formula C10H13BrN4 B11942619 4'-bromo-3,4,5,5'-tetramethyl-1'H-1,3'-bipyrazole

4'-bromo-3,4,5,5'-tetramethyl-1'H-1,3'-bipyrazole

Cat. No.: B11942619
M. Wt: 269.14 g/mol
InChI Key: JRICDWFFLRTEER-UHFFFAOYSA-N
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Description

4’-Bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole is an organic compound with the molecular formula C10H13BrN4 It is a derivative of bipyrazole, characterized by the presence of bromine and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole typically involves the reaction of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole with a brominating agent. Common brominating agents include N-bromosuccinimide (NBS) and bromine (Br2). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and solvents to comply with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .

Scientific Research Applications

4’-Bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

    Industry: Utilized in the synthesis of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 4’-bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole is unique due to the presence of both bromine and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C10H13BrN4

Molecular Weight

269.14 g/mol

IUPAC Name

1-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3,4,5-trimethylpyrazole

InChI

InChI=1S/C10H13BrN4/c1-5-6(2)14-15(8(5)4)10-9(11)7(3)12-13-10/h1-4H3,(H,12,13)

InChI Key

JRICDWFFLRTEER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=NNC(=C2Br)C)C

Origin of Product

United States

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